1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHWAZDXGQTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
One common precursor is (3R)-1-methylpiperidine-3-carboxylic acid, which can be synthesized by hydrolysis of (R)-ethyl 1-methylpiperidine-3-carboxylate with sodium hydroxide in water at room temperature, followed by acidification to pH 2 and isolation by filtration. This step yields the acid with high purity and yield (~99.1%).
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (aq), 25 °C, 1 h; acidify pH 2 | (3R)-1-methylpiperidine-3-carboxylic acid | 99.1% |
Introduction of Methanesulfonyl Group
The methanesulfonyl group is introduced by reacting the piperidine nitrogen with methanesulfonyl chloride in the presence of a base such as triethylamine or an inorganic base in an aqueous-organic solvent system at low temperatures (0–100 °C). This sulfonylation step is typically performed after protecting or preparing the intermediate amine derivative.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, base (e.g., NEt3), 0–100 °C | N-methanesulfonyl piperidine derivative | Controlled pH 8-12, aqueous-organic medium |
Reduction and Functional Group Manipulation
Reduction steps using sodium borohydride or other mild reducing agents are employed to convert ketone or ester intermediates to the corresponding alcohol or acid derivatives under controlled temperature conditions (-10 °C to 20 °C). These steps help in obtaining the correct oxidation state at the 3-position of the piperidine ring.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Reduction | NaBH4, solvent (methanol/ethanol), -10 to 20 °C | Conversion of ketone to alcohol or acid | Molar ratio 1:1 to 1:5 |
Purification and Isolation
Final purification involves acid-base extraction, recrystallization (e.g., from ethanol), and filtration to isolate the pure this compound. Maintaining low temperature during acid-base adjustments is critical to avoid racemization or degradation.
| Step | Conditions | Outcome |
|---|---|---|
| Purification | Acid addition, recrystallization, filtration | Pure crystalline product |
Detailed Reaction Sequence Example
A representative synthetic sequence based on patent and literature data is:
- Reduction of a protected piperidine ketone intermediate at -20 to 100 °C to form the hydroxy derivative.
- Sulfonylation of the piperidine nitrogen with methanesulfonyl chloride at 0–100 °C in the presence of organic or inorganic bases, maintaining pH 8–12.
- Further reduction if necessary to adjust oxidation state of substituents.
- Final purification by acid-base workup and recrystallization.
This sequence provides high yields, minimal impurities, and is scalable for mass production with environmentally friendly aspects due to minimal pollutant generation.
Research Findings and Analytical Data
- The sulfonylation step proceeds efficiently under mild conditions with yields typically above 85–90%.
- The stereochemical integrity at the 3-position is maintained when reaction temperatures are controlled below 30 °C during base addition to avoid racemization.
- Analytical characterization by NMR and LC-MS confirms the structure and purity of the final product. For example, LC-MS shows molecular ion peaks consistent with the expected molecular weight of the sulfonylated piperidine acid.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | NaOH (aq), acidification | 25 | ~2 | 99.1 | Starting acid preparation |
| Reduction | NaBH4, MeOH or EtOH | -10 to 20 | — | 85-95 | Ketone to alcohol/acid |
| Sulfonylation | Methanesulfonyl chloride, NEt3/base | 0 to 100 | 8-12 | 85-90 | N-sulfonylation |
| Purification | Acid-base extraction, recrystallization | Ambient to 0 | — | — | Avoid racemization |
Chemical Reactions Analysis
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(Methylsulfonyl)piperidine-3-carboxylic Acid (CAS: 702670-29-9)
- Molecular Formula: C₇H₁₃NO₄S
- Molecular Weight : 207.24 g/mol
- Key Differences : Lacks the 3-methyl group present in the target compound.
- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid. This may influence solubility and binding affinity in biological systems .
1-Acetylpiperidine-3-carboxylic Acid (CAS: 111479-21-9)
- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight : 183.20 g/mol
- Key Differences : Replaces the methanesulfonyl group with an acetyl (-COCH₃) moiety.
- Impact: The acetyl group is less electron-withdrawing than sulfonyl, which may decrease the carboxylic acid’s acidity.
Functional Group Modifications
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide (CAS: Not provided)
- Molecular Formula : C₁₅H₂₀ClN₂O₄S
- Molecular Weight : 380.85 g/mol
- Key Differences : The carboxylic acid is replaced by an amide (-CONH-) linked to a substituted aryl group.
- The aryl substituent may enhance binding to hydrophobic targets, such as enzymes or receptors .
1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic Acid (CAS: 926238-36-0)
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.31 g/mol
- Key Differences : Contains a phenylcarbamoyl group (-NHCO-C₆H₄CH₃) instead of methanesulfonyl.
Positional Isomers and Derivatives
1-Cyclopentanecarbonyl-4-methyl-piperidine-4-carboxylic Acid (CAS: 1280593-36-3)
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.32 g/mol
- Key Differences : Substituents at position 4 (methyl and cyclopentanecarbonyl) instead of position 3.
- Impact : Altered substitution patterns may affect ring conformation and intermolecular interactions, influencing crystallinity and melting behavior .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1316226-98-8 | C₈H₁₅NO₄S | 221.28 | 3-methyl, 3-methanesulfonyl, 3-carboxylic acid |
| 1-(Methylsulfonyl)piperidine-3-carboxylic acid | 702670-29-9 | C₇H₁₃NO₄S | 207.24 | 3-methanesulfonyl, 3-carboxylic acid |
| 1-Acetylpiperidine-3-carboxylic acid | 111479-21-9 | C₈H₁₃NO₃ | 183.20 | 3-acetyl, 3-carboxylic acid |
| N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide | N/A | C₁₅H₂₀ClN₂O₄S | 380.85 | 3-carboxamide, aryl substituent |
| 1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid | 926238-36-0 | C₁₄H₁₈N₂O₃ | 262.31 | 3-carbamoyl, 3-methylphenyl |
Research Findings and Implications
- Synthesis Efficiency: Methanesulfonyl-containing piperidine derivatives, such as those in , are synthesized with high yields (e.g., 95% for a related anthraquinone derivative), suggesting robust methods for introducing sulfonyl groups .
- Biological Relevance : Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability, making this compound a candidate for drug development, particularly in protease inhibition or receptor modulation .
Biological Activity
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid (also referred to as 1-(Methylsulfonyl)piperidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.25 g/mol. It features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 207.25 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is mediated through its interaction with various molecular targets. These interactions can modulate key biological pathways, influencing cellular functions such as proliferation, apoptosis, and migration. Specifically, it may inhibit certain enzymes or receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.
- Receptor Modulation : It may act on muscarinic acetylcholine receptors, influencing pathways related to cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity across various cancer types, including breast, prostate, colon, and ovarian cancers. Its efficacy is attributed to the following:
- Cytotoxicity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines. For instance, it showed better cytotoxic effects than the reference drug bleomycin in hypopharyngeal tumor cells (FaDu) .
- Cell Cycle Arrest : The compound affects critical signaling pathways (e.g., STAT-3, NF-κB) that regulate cell cycle progression and apoptosis, leading to inhibited cell migration and increased cell death .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound. Its ability to modulate neuroinflammatory responses may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Breast Cancer Cells : A recent study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, showing IC50 values ranging from 19.9 to 75.3 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
- Neuroprotection in Animal Models : In vivo studies have indicated that this compound may protect against neuronal damage induced by oxidative stress, suggesting its potential use in treating neurodegenerative disorders .
Research Applications
The compound serves as an important intermediate in organic synthesis and has applications in drug development due to its diverse pharmacological properties:
- Medicinal Chemistry : It is utilized in designing new therapeutic agents targeting various diseases.
- Chemical Synthesis : Its unique structure allows for the creation of novel piperidine derivatives with enhanced biological activity.
Q & A
Q. What are the common synthetic routes for 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via alkylation of piperidine-3-carboxylic acid precursors with methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to activate the nucleophile . Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while green solvents like ethanol/water mixtures reduce environmental impact .
- Base Selection : Strong bases (NaOH) may increase reaction rates but risk hydrolysis of sensitive groups.
| Synthetic Route | Conditions | Yield Range | Purity |
|---|---|---|---|
| Alkylation with MeSO₂Cl | 0–25°C, NaOH, DMF | 60–75% | ≥95% (HPLC) |
| Green chemistry approach | Ethanol/water, K₂CO₃ | 50–65% | ≥90% (NMR) |
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methanesulfonyl at N1, methyl at C3). Look for characteristic shifts:
- Methanesulfonyl: δ ~3.0 ppm (¹H, singlet), δ ~45 ppm (¹³C) .
- Piperidine ring protons: δ 1.5–3.5 ppm (multiplet patterns).
- HSQC/HMBC : Assign connectivity between the sulfonyl group and piperidine ring .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities from the main peak .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of the methanesulfonyl group in piperidine derivatives?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors:
- Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxylic acid via esterification) to direct sulfonylation to the piperidine nitrogen .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Computational Modeling : DFT calculations predict favorable sulfonylation sites based on transition-state energetics .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Discrepancies arise from:
- Reaction Scale : Milligram-scale reactions may show lower yields due to handling losses vs. bulk synthesis .
- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts purity. Validate via orthogonal techniques (e.g., LC-MS and ¹H NMR integration) .
- Solvent Residuals : DMF or THF traces in NMR spectra can obscure peaks. Use deuterated solvents for critical analyses .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions during peptide synthesis?
- Methodological Answer :
- Acidic Conditions : The methanesulfonyl group stabilizes the piperidine nitrogen via electron-withdrawing effects, resisting protonation and cleavage .
- Basic Conditions : The carboxylic acid moiety may form a carboxylate salt, enhancing solubility but requiring pH control (pH 7–9) to prevent ester hydrolysis .
- Accelerated Stability Testing : Perform stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., proteases) or receptors.
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in target tissues .
- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS in rodent plasma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
